

A Comparative Efficacy Analysis of AH001 and Finasteride for Androgenetic Alopecia

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Compound of Interest

Compound Name: AH001

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **AH001**, a novel topical androgen receptor (AR) degrader, and finasteride, an established 5-alpha reductase inhibitor, for the treatment of androgenetic alopecia (AGA). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective mechanisms, methodologies, and available efficacy data.

Introduction

Androgenetic alopecia is the most common form of hair loss, characterized by a progressive miniaturization of hair follicles in genetically susceptible individuals. The androgen dihydrotestosterone (DHT) is a key driver of this process. For decades, finasteride has been a cornerstone of AGA treatment by inhibiting DHT production. More recently, **AH001** has emerged as a first-in-class, AI-designed topical protein degrader that directly targets the androgen receptor, offering a novel therapeutic approach. This guide will delve into a comparative analysis of these two compounds.

Mechanism of Action

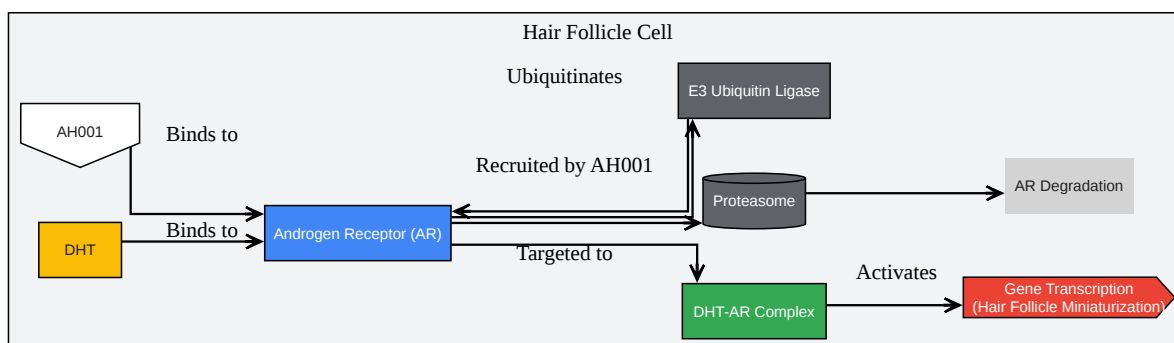
The fundamental difference between **AH001** and finasteride lies in their mechanism of action at the molecular level.

AH001: As a selective protein degrader, **AH001** works by targeting the androgen receptor (AR) for elimination.[1][2][3] This topical formulation is designed to act locally at the site of application, directly addressing the root cause of androgen-driven hair loss by removing the receptor through which androgens exert their effects.[2][3] Preclinical data suggests that **AH001** recruits an E3 ubiquitin ligase to tag the AR for degradation by the proteasome.[4]

Finasteride: Finasteride is a competitive and specific inhibitor of the Type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces the levels of DHT in the serum and scalp, thereby mitigating its miniaturizing effect on hair follicles.

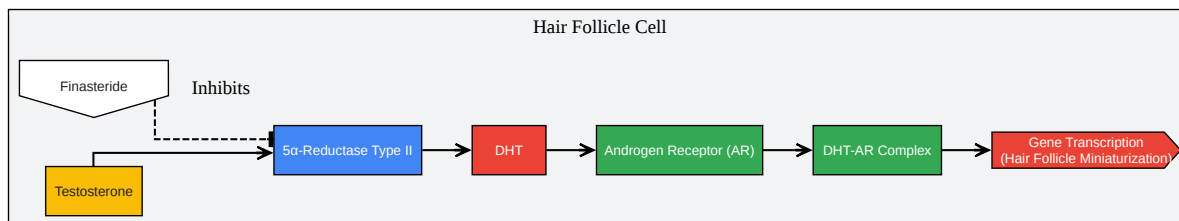
Signaling Pathway Diagrams

Below are graphical representations of the signaling pathways affected by **AH001** and finasteride.



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Figure 1: AH001 Signaling Pathway



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Figure 2: Finasteride Signaling Pathway

Efficacy Data

Direct head-to-head clinical trials comparing **AH001** and finasteride have not been conducted. Therefore, this section presents the available efficacy data for each compound individually.

AH001

As of late 2025, **AH001** has completed a Phase I clinical trial in the United States, which demonstrated that the drug is safe and well-tolerated across all dose levels with no drug-related adverse events.[2][3] Efficacy data from this trial has not yet been publicly released.

However, preclinical data for **AH001** was presented at the International Societies for Investigative Dermatology (ISID) Meeting in 2023.[4] The presentation highlighted that in preclinical studies, topical application of **AH001** effectively reverses DHT-induced hair loss and stimulates hair follicle regrowth.[4] Specific quantitative data from these preclinical studies are not yet publicly available. AnHorn Medicines is currently preparing for Phase II clinical trials to evaluate the efficacy of **AH001**. [2][3]

Finasteride

The efficacy of oral finasteride (1 mg/day) for the treatment of male androgenetic alopecia has been extensively documented in numerous large-scale, long-term clinical trials.

Table 1: Summary of Finasteride Efficacy from Clinical Trials

Efficacy Endpoint	Study Duration	Results	Citations
Change in Hair Count (per 1-inch diameter circle)	1 Year	Mean increase of 107 hairs vs. placebo	
	2 Years	Mean increase of 138 hairs vs. placebo	
Change in Hair Count (per cm ²)	24 Weeks	Mean difference of +12.4 hairs vs. placebo	[5]
	48 Weeks	Mean difference of +16.4 hairs vs. placebo	[5]
Anagen to Telogen Ratio	48 Weeks	Net improvement of 47% vs. placebo	[6]
Patient Self- Assessment	2 Years	66% of men showed increased hair growth	[7]
Investigator Assessment	2 Years	Significant improvement in hair growth compared to placebo	
Global Photographic Assessment	2 Years	Significant improvement in hair growth compared to placebo	

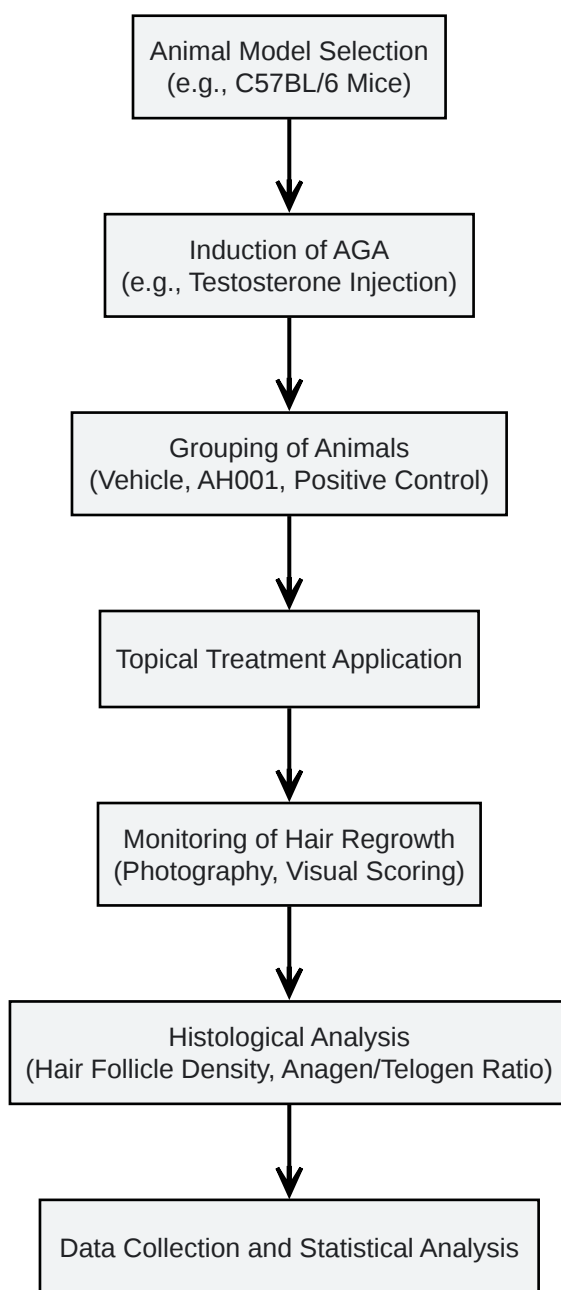
Experimental Protocols

AH001 Preclinical Studies

While detailed protocols are not publicly available, the preclinical evaluation of **AH001** for androgenetic alopecia likely involved an animal model. A common approach is the use of

testosterone-induced alopecia in mice, such as the C57BL/6 strain.

General Experimental Workflow for Preclinical AGA Studies:



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Figure 3: Preclinical AGA Study Workflow

Finasteride Clinical Trials

The clinical trials for finasteride followed rigorous, double-blind, placebo-controlled designs.

Key Methodologies:

- **Hair Count:** A standardized and validated method for assessing hair growth involves counting the number of hairs in a defined area of the scalp (typically a 1-inch diameter circle or 1 cm²). This is often done using macrophotography.[6]
- **Phototrichogram:** This technique is used to determine the phase of the hair growth cycle (anagen vs. telogen). A small area of the scalp is photographed, hairs are clipped, and then re-photographed a few days later to identify growing (anagen) hairs.[6]
- **Patient Self-Assessment:** Patients complete questionnaires to rate their perception of hair growth, hair loss stabilization, and overall appearance.
- **Investigator Assessment:** Clinicians evaluate changes in hair growth from baseline using a standardized rating scale.
- **Global Photographic Assessment:** An independent panel of experts reviews photographs of the patient's scalp taken at baseline and subsequent visits to assess for any changes in hair growth.

Conclusion

Finasteride is a well-established oral therapy for androgenetic alopecia with a substantial body of clinical evidence supporting its efficacy in slowing hair loss and promoting regrowth by reducing systemic DHT levels. Its limitations include the potential for systemic side effects.

AH001 represents a novel, targeted approach to treating AGA by directly degrading the androgen receptor in the scalp. Its topical application is designed to minimize systemic exposure and associated side effects.[2][3] While preclinical findings are promising, demonstrating the potential to reverse DHT-induced hair loss, quantitative efficacy data from human clinical trials are not yet available.

The upcoming Phase II clinical trials for **AH001** will be crucial in determining its clinical efficacy and providing the necessary data for a direct comparison with finasteride. Researchers and drug development professionals should monitor the progress of these trials closely, as **AH001**'s

unique mechanism of action holds the potential to offer a significant advancement in the treatment of androgenetic alopecia.

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